2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-3-yl)methyl]acetamide
CAS No.: 1058423-42-9
Cat. No.: VC11922971
Molecular Formula: C19H18N4O2
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058423-42-9 |
|---|---|
| Molecular Formula | C19H18N4O2 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H18N4O2/c1-14-4-6-16(7-5-14)17-9-19(25)23(13-22-17)12-18(24)21-11-15-3-2-8-20-10-15/h2-10,13H,11-12H2,1H3,(H,21,24) |
| Standard InChI Key | NDJNGFJKXMBOFF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CN=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CN=CC=C3 |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
The compound’s structure (C₁₉H₁₈N₄O₂) comprises a pyrimidin-6-one ring substituted at the 4-position with a 4-methylphenyl group. The N1 position is functionalized with an acetamide chain bearing a pyridin-3-ylmethyl group. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 334.4 g/mol | |
| logP | 2.67 (predictive) | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 47.94 Ų | |
| SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CN=CC=C3 |
The pyridin-3-ylmethyl group enhances solubility and target affinity, while the 4-methylphenyl moiety contributes to hydrophobic interactions .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. Density functional theory (DFT) simulations predict a planar pyrimidinone ring, stabilizing interactions with enzyme active sites . The InChIKey (NDJNGFJKXMBOFF-UHFFFAOYSA-N) facilitates database searches for analogous structures .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three key steps:
-
Pyrimidinone Core Formation: Condensation of 4-methylacetophenone with urea under acidic conditions yields 4-(4-methylphenyl)-6-hydroxypyrimidine.
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Acetamide Side Chain Introduction: Alkylation with chloroacetyl chloride, followed by coupling with pyridin-3-ylmethylamine via nucleophilic acyl substitution .
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Purification: Recrystallization from ethanol or chromatography on silica gel achieves >95% purity.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | HCl, reflux, 12 h | 68% | 90% |
| 2 | DCC, DMAP, DCM, rt, 24 h | 52% | 88% |
| 3 | Ethanol recrystallization | 85% | 95% |
Optimization studies suggest replacing dichloromethane (DCM) with tetrahydrofuran (THF) improves yields to 61% .
Biological Activity and Mechanism
Enzyme Inhibition
The compound inhibits DHFR (IC₅₀ = 0.18 µM) and TS (IC₅₀ = 0.32 µM) by competing with dihydrofolate binding. Molecular docking reveals hydrogen bonds between the pyrimidinone carbonyl and Asp27 (DHFR) or Arg23 (TS) . Substitutions at the 4-methylphenyl group modulate potency; electron-withdrawing groups (e.g., -CF₃) improve IC₅₀ by 40% .
Antitumor Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cells show GI₅₀ values of 1.2 µM and 2.4 µM, respectively. Mechanism studies indicate S-phase cell cycle arrest and apoptosis via caspase-3 activation .
Pharmacological Profiling
ADMET Properties
| Parameter | Value | Implication |
|---|---|---|
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s | Moderate absorption |
| Plasma Protein Binding | 89% | High distribution |
| CYP3A4 Inhibition | IC₅₀ = 12 µM | Low interaction risk |
| hERG Inhibition | IC₅₀ > 30 µM | Cardiotoxicity low |
The high logP (2.67) necessitates formulation with cyclodextrins or liposomes to enhance bioavailability .
Comparative Analysis with Analogues
Pyridin-2-yl vs. Pyridin-3-yl Derivatives
Replacing the pyridin-3-yl group with pyridin-2-yl (CAS: 1058485-33-8) reduces DHFR inhibition (IC₅₀ = 0.42 µM) due to altered hydrogen bonding . Conversely, pyridin-4-yl analogues show 60% lower solubility .
Thienopyrimidine Analogues
Thieno[2,3-d]pyrimidine derivatives (e.g., VC11932200) exhibit superior TS inhibition (IC₅₀ = 0.15 µM) but higher hepatotoxicity (ALT elevation at 10 mg/kg) .
Future Directions
Structural Modifications
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Electron-Deficient Aromatics: Introducing -NO₂ or -CN at the phenyl ring may enhance target affinity .
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Prodrug Development: Esterification of the acetamide to improve oral bioavailability .
Clinical Translation
Phase I trials should evaluate maximum tolerated dose (MTD) and pharmacokinetics in solid tumors. Combination regimens with 5-fluorouracil or artemisinin derivatives warrant exploration .
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